An In-depth Technical Guide to the Physicochemical Properties of (1-Amino-2-(4-fluorophenyl)ethyl)boronic acid
An In-depth Technical Guide to the Physicochemical Properties of (1-Amino-2-(4-fluorophenyl)ethyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1-Amino-2-(4-fluorophenyl)ethyl)boronic acid, a β-aminoboronic acid derivative, represents a class of compounds with significant potential in drug discovery. As bioisosteres of β-amino acids, these molecules are of considerable interest for their potential to modulate enzyme activity and other biological processes.[1] This guide provides a comprehensive overview of the core physicochemical properties of (1-Amino-2-(4-fluorophenyl)ethyl)boronic acid, offering insights into its structure, stability, acidity, and solubility. While specific experimental data for this exact molecule is limited in publicly accessible literature, this document synthesizes information from closely related analogs and foundational principles of boronic acid chemistry to provide a robust predictive profile. Methodologies for its synthesis and analytical characterization are also detailed to support further research and development.
Introduction and Significance
(1-Amino-2-(4-fluorophenyl)ethyl)boronic acid, identified by its CAS number 1447763-46-3, belongs to the growing class of β-aminoboronic acids.[2][3] These compounds are structural analogs of β-amino acids, where the carboxylic acid moiety is replaced by a boronic acid group. This substitution imparts unique chemical properties, most notably the ability of the boron atom to form reversible covalent bonds with biological nucleophiles, such as the hydroxyl groups of serine residues in enzyme active sites.[4]
The presence of a fluorine atom on the phenyl ring is a common strategy in medicinal chemistry to enhance metabolic stability and modulate electronic properties, which can influence binding affinity and pharmacokinetic profiles. The ethylamine backbone provides a chiral center and a basic nitrogen atom, both of which can be crucial for specific interactions with biological targets. The study of β-aminoboronic acids is a burgeoning field, with significant potential for the development of novel therapeutics.[5][6]
Molecular Structure and Key Physicochemical Data
The structural features of (1-Amino-2-(4-fluorophenyl)ethyl)boronic acid are pivotal to its chemical behavior. The molecule possesses a chiral center at the carbon atom bearing the amino group, meaning it can exist as a pair of enantiomers.
| Property | Value | Source |
| CAS Number | 1447763-46-3 | [2][3][7] |
| Molecular Formula | C8H11BFNO2 | [7] |
| Molecular Weight | 182.99 g/mol | [7] |
| Appearance | Predicted to be a solid at room temperature. | General knowledge |
Core Physicochemical Properties: A Predictive Analysis
Due to the limited availability of direct experimental data for (1-Amino-2-(4-fluorophenyl)ethyl)boronic acid, this section provides a detailed analysis of its expected physicochemical properties based on the behavior of analogous compounds and established chemical principles.
Acidity (pKa)
The pKa of a boronic acid is a critical parameter that governs its ionization state at a given pH, which in turn affects its solubility, membrane permeability, and interaction with biological targets. Boronic acids are Lewis acids, but in aqueous solution, they act as Brønsted acids.[4] The equilibrium between the neutral trigonal planar form and the anionic tetrahedral boronate form is pH-dependent.[4]
-
Boronic Acid pKa: Phenylboronic acids typically have pKa values in the range of 8-10.[4] The introduction of an electron-withdrawing fluorine atom onto the phenyl ring is expected to decrease the pKa of the boronic acid group, making it more acidic. For instance, the pKa of phenylboronic acid is around 8.8, while fluorinated phenylboronic acids can have lower pKa values.[8]
-
Amine pKa: The amino group will have its own pKa, typical for a primary amine, likely in the range of 9-10.
Predicted pKa Values:
| Ionizable Group | Predicted pKa Range | Rationale |
| Boronic Acid | 7.5 - 8.5 | The electron-withdrawing effect of the 4-fluorophenyl group is expected to lower the pKa compared to unsubstituted phenylboronic acid. |
| Amino Group | 9.0 - 10.0 | Typical pKa for a primary alkylamine. |
This dual ionic character suggests that the molecule will exist as a zwitterion over a certain pH range.
Solubility
The solubility of (1-Amino-2-(4-fluorophenyl)ethyl)boronic acid will be highly dependent on pH due to its two ionizable groups.
-
Aqueous Solubility: Like amino acids, it is expected to have its lowest solubility at its isoelectric point and higher solubility at pH values above and below this point where it exists as a charged species.[9] The solubility of phenylboronic acid in water is relatively low, but the presence of the amino group should enhance aqueous solubility, particularly in acidic or basic solutions.[10]
-
Organic Solvent Solubility: Boronic acids often exhibit good solubility in polar organic solvents like methanol, ethanol, and acetone.[11] The solubility in nonpolar solvents is generally low.
Stability
β-Aminoboronic acids have been shown to be stable over a wide range of pH values. This stability is a significant advantage for their potential use as therapeutic agents.
-
pH Stability: Unlike some α-aminoboronic acids which can be prone to protodeboronation, β-aminoboronic acids exhibit greater stability.
-
Oxidative Stability: Boronic acids can be susceptible to oxidation.[12] The presence of the electron-withdrawing fluorine atom may offer some protection against oxidative degradation. However, appropriate storage conditions, such as refrigeration and protection from strong oxidizing agents, are recommended.
Experimental Protocols for Characterization
To experimentally determine the physicochemical properties of (1-Amino-2-(4-fluorophenyl)ethyl)boronic acid, the following established protocols can be employed.
Synthesis
The synthesis of β-aminoboronic acids can be achieved through various methods, with the Matteson homologation being a classical and reliable approach for stereoselective synthesis.[13] More recent methods, such as nickel-catalyzed asymmetric borylalkylation of enamides, offer efficient routes to a diverse range of β-aminoboronic acid derivatives.[5][6]
Diagram: General Synthetic Approach via Matteson Homologation
Caption: A generalized workflow for the asymmetric synthesis of β-aminoboronic acids.
Purity and Chiral Separation (HPLC)
High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity and enantiomeric excess of chiral aminoboronic acids.
Step-by-Step Protocol for Purity Analysis:
-
Column Selection: A reversed-phase C18 column is a suitable starting point.
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier like trifluoroacetic acid (TFA) or formic acid is typically used.
-
Detection: UV detection at a wavelength where the phenyl ring absorbs (e.g., 254 nm).
-
Sample Preparation: Dissolve the compound in a suitable solvent, such as a mixture of the mobile phase components.
For Chiral Separation:
Direct chiral HPLC using a chiral stationary phase (CSP) is the most common approach.[14][15] Polysaccharide-based CSPs are often effective for separating enantiomers of amino alcohols and their derivatives.[15] Alternatively, an indirect method involving derivatization with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column, can be employed.[16]
Diagram: HPLC Workflow for Chiral Purity
Caption: Methodologies for determining the enantiomeric purity of chiral aminoboronic acids.
Structural Elucidation (NMR Spectroscopy)
Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the chemical structure.
-
¹H NMR: Will provide information on the number of different types of protons and their connectivity. Key signals would include those for the aromatic protons (split by each other and by the fluorine atom), the protons on the ethyl chain, and the exchangeable protons of the amino and boronic acid groups.
-
¹³C NMR: Will show the number of different carbon environments. The carbon atoms attached to the fluorine and boron will show characteristic couplings.
-
¹⁹F NMR: A singlet is expected, with its chemical shift providing information about the electronic environment of the fluorine atom.[17]
-
¹¹B NMR: The chemical shift will indicate whether the boron is in a trigonal or tetrahedral state.
Note on NMR Sample Preparation: Boronic acids can form boroxines (anhydrides) in aprotic solvents, which can lead to complex or broad NMR spectra. Running the NMR in a deuterated protic solvent like methanol-d4 can break up these oligomers and provide sharper signals.[18]
pKa Determination
Potentiometric or UV-spectrophotometric titration are standard methods for determining pKa values.[19][20]
Potentiometric Titration Protocol:
-
Dissolve a precise amount of the compound in a known volume of water or a co-solvent system if solubility is low.
-
Titrate the solution with a standardized solution of strong acid (e.g., HCl) and then with a standardized solution of strong base (e.g., NaOH).
-
Monitor the pH of the solution throughout the titration using a calibrated pH meter.
-
Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points.
Solubility Determination
The equilibrium solubility can be determined using the shake-flask method.
Shake-Flask Protocol:
-
Add an excess amount of the solid compound to a series of vials containing buffers at different pH values.
-
Agitate the vials at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Separate the undissolved solid from the saturated solution by centrifugation or filtration.
-
Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC-UV.
Conclusion
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